

An In-depth Technical Guide to Allyltrimethoxysilane (CAS 2551-83-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltrimethoxysilane**

Cat. No.: **B1265876**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltrimethoxysilane (CAS 2551-83-9) is a versatile organosilicon compound that serves as a crucial building block and coupling agent in a wide array of chemical and materials science applications. Its bifunctional nature, possessing both a reactive allyl group and hydrolyzable trimethoxysilyl groups, allows it to bridge the interface between organic and inorganic materials. This unique characteristic makes it invaluable for enhancing material properties, synthesizing complex organic molecules, and modifying surfaces. This guide provides a comprehensive overview of its chemical and physical properties, key applications, and detailed experimental protocols.

Chemical and Physical Properties

Allyltrimethoxysilane is a colorless to pale yellow liquid with a low viscosity.^[1] Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	2551-83-9	[1] [2] [3] [4] [5] [6]
Molecular Formula	C6H14O3Si	[1] [4] [5] [6]
Molecular Weight	162.26 g/mol	[4] [5] [6]
Boiling Point	146-148 °C	[4] [5]
Density	0.963 g/mL at 25 °C	[4]
Refractive Index (n20/D)	1.405	
Flash Point	46 °C (114.8 °F) - closed cup	[3] [4]
Purity	≥95% - ≥97%	[3] [4] [6]
Synonyms	Trimethoxy(2-propen-1-yl)silane, 3-(Trimethoxysilyl)propene	[1] [5]

Synthesis

While various methods exist for the synthesis of organofunctional silanes, a common approach for producing alkenylalkoxysilanes like **allyltrimethoxysilane** involves the reaction of the corresponding monoalkenylchlorosilane with a monohydroxy alcohol.[\[7\]](#) For instance, allyldichlorosilane can be reacted with methanol to yield **allyltrimethoxysilane**.[\[7\]](#) This reaction can often be carried out at room temperature without the need for a catalyst.[\[7\]](#)

Another established method for preparing similar silanes, such as allyltrimethylsilane, is through a Grignard reaction.[\[7\]](#)[\[8\]](#) This involves reacting allylmagnesium bromide with trimethylchlorosilane.[\[8\]](#)

Key Applications

Allyltrimethoxysilane's dual functionality makes it a highly versatile reagent in numerous fields.

Coupling Agent and Surface Modifier

The trimethoxysilane group can hydrolyze to form reactive silanol groups, which can then condense with hydroxyl groups on the surfaces of inorganic materials like glass, silica, and metal oxides.[9] The allyl group remains available for subsequent reactions, effectively creating a durable bond between the organic and inorganic materials.[1][9] This property is leveraged to:

- Enhance Adhesion: It improves the adhesion of polymers, coatings, and sealants to inorganic substrates.[1]
- Improve Mechanical Properties: In composites, it enhances the bond between the matrix resin and reinforcing fibers (e.g., glass fibers), leading to improved strength and durability.[2][4]
- Modify Surface Properties: It can be used to alter the wetting characteristics and other surface properties of materials.[4]

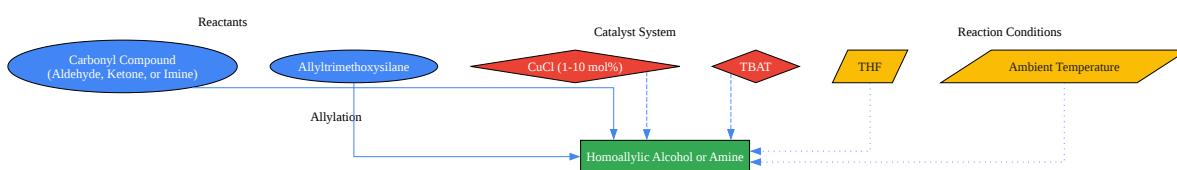
Organic Synthesis

In organic synthesis, **allyltrimethoxysilane** serves as a key reagent for allylation reactions. The allyl group can be transferred to various electrophiles, enabling the formation of carbon-carbon bonds.[3]

- Allylation of Carbonyl Compounds: It is used for the allylation of aldehydes, ketones, and imines to produce homoallylic alcohols and amines, which are important intermediates in the synthesis of pharmaceuticals and natural products.[3][5]
- Asymmetric Synthesis: It plays a role in the regioselective generation of enol trimethoxysilyl ethers, which are utilized in the asymmetric synthesis of molecules with quaternary carbon centers.[5]
- Cross-Coupling Reactions: It can participate in various cross-coupling reactions to introduce the allyl group into complex molecules.[4]

Polymer Modification

Allyltrimethoxysilane is employed as a comonomer or crosslinking agent in the production of polymers.[1][2]


- Crosslinking: The allyl group can participate in polymerization reactions, while the trimethoxysilane groups can undergo hydrolysis and condensation to form a crosslinked siloxane network, thereby improving the thermal stability and mechanical properties of the polymer.^[2]
- Grafting: It can be used to graft silane functionality onto polymer backbones.

Experimental Protocols

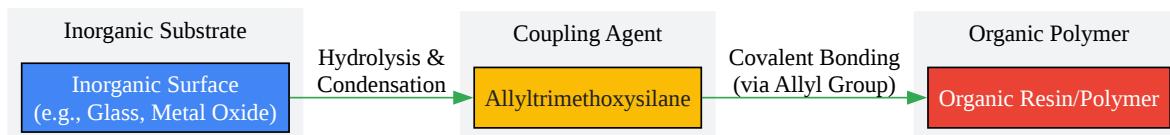
General Catalytic Allylation of Carbonyl Compounds

A general and mild catalytic allylation of carbonyl compounds using **allyltrimethoxysilane** has been reported.^[3] The reaction proceeds smoothly with aldehydes, ketones, and imines using a copper(I) chloride (CuCl) catalyst and tetrabutylammonium difluorotriphenylsilicate (TBAT) in tetrahydrofuran (THF) at ambient temperature.^[3]

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the catalytic allylation of carbonyl compounds.


Safety Information

Allyltrimethoxysilane is a flammable liquid and should be handled with appropriate safety precautions.^[3] It can cause skin and eye irritation, and may cause respiratory irritation.^{[3][10]}

- Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
- Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a respirator with an appropriate filter are recommended.[11]
- Storage: Store in a cool, well-ventilated area, away from ignition sources.[5][10] Keep the container tightly closed.[10]

Signaling Pathways and Logical Relationships

The utility of **allyltrimethoxysilane** as a coupling agent stems from its ability to form covalent bonds with both organic and inorganic materials, creating a stable interface.

[Click to download full resolution via product page](#)

Caption: Mechanism of action as a coupling agent.

Conclusion

Allyltrimethoxysilane is a highly valuable and versatile chemical for researchers, scientists, and professionals in drug development and materials science. Its unique bifunctional structure enables a wide range of applications, from enhancing the performance of composite materials to facilitating the synthesis of complex organic molecules. A thorough understanding of its

properties, reactivity, and safe handling procedures is essential for harnessing its full potential in innovative research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2551-83-9: Allyltrimethoxysilane | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbino.com]
- 3. 烯丙基三甲氧基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ALLYLTRIMETHOXYSLANE | [gelest.com]
- 5. Allyltrimethoxysilane | 2551-83-9 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. US6878839B2 - Method for preparing organofunctional silanes - Google Patents [patents.google.com]
- 8. Allyltrimethylsilane synthesis - chemicalbook [chemicalbook.com]
- 9. ALLYLTRIETHOXYSLANE | [gelest.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Allyltrimethoxysilane (CAS 2551-83-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265876#allyltrimethoxysilane-cas-number-2551-83-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com